molecular formula C22H27N3O3S B496616 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No.: B496616
M. Wt: 413.5g/mol
InChI Key: KPYCVRCOLDMYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide is a complex organic compound that features an adamantyl group, an oxadiazole ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction involving phenoxyethyl halides and the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its stability and structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the phenoxyethyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
  • N-(1-adamantyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

Compared to similar compounds, 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide stands out due to the presence of the phenoxyethyl group, which can significantly influence its chemical reactivity and biological activity. This unique combination of functional groups provides a distinct set of properties that can be leveraged for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5g/mol

IUPAC Name

2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C22H27N3O3S/c26-19(23-6-7-27-18-4-2-1-3-5-18)14-29-21-25-24-20(28-21)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-5,15-17H,6-14H2,(H,23,26)

InChI Key

KPYCVRCOLDMYIO-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)SCC(=O)NCCOC5=CC=CC=C5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)SCC(=O)NCCOC5=CC=CC=C5

Origin of Product

United States

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